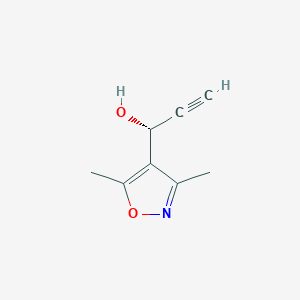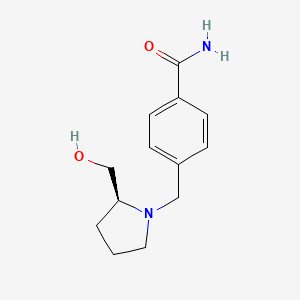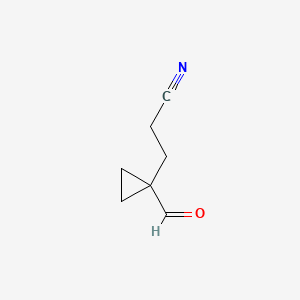![molecular formula C8H12ClN3OS B14902511 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B14902511.png)
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a pyrido[3,4-d]pyrimidine core structure, which is known for its biological activity and potential as a pharmacophore in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride typically involves the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving 2-amino-nicotinonitriles and carbonyl compounds.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolating agents.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrido[3,4-d]pyrimidine derivatives.
Applications De Recherche Scientifique
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor, particularly for targeting cancer-related kinases.
Neuroprotection: Derivatives of this compound have shown promise as neuroprotective agents, potentially useful in treating neurodegenerative diseases.
Anti-inflammatory: The compound has been studied for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways.
Neuroprotection: The compound exerts neuroprotective effects by inhibiting pathways involved in neuronal apoptosis and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory properties and have been explored for their anticancer potential.
Uniqueness
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methylthio group and the hydrochloride salt form contribute to its solubility and bioavailability, making it a valuable compound in drug development.
Propriétés
Formule moléculaire |
C8H12ClN3OS |
|---|---|
Poids moléculaire |
233.72 g/mol |
Nom IUPAC |
2-methylsulfanyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C8H11N3OS.ClH/c1-13-8-10-6-4-9-3-2-5(6)7(12)11-8;/h9H,2-4H2,1H3,(H,10,11,12);1H |
Clé InChI |
LDYYIGOKOKFIAG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(CCNC2)C(=O)N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)










![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)

![2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol](/img/structure/B14902503.png)
